molecular formula C10H19NS B13163761 7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane

7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane

Cat. No.: B13163761
M. Wt: 185.33 g/mol
InChI Key: ZHALJXPVSBQSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane is a sophisticated spirocyclic compound of high interest in medicinal chemistry and drug discovery. Its unique structure, which incorporates sulfur and nitrogen heteroatoms within a spiro-fused bicyclic framework, provides a rigid, three-dimensional scaffold that is highly valuable for exploring novel biological interactions. This compound serves as a key synthetic intermediate and pharmacophore in the development of new therapeutic agents. The 1-thia-4-azaspiro[4.5]decane scaffold is a privileged structure in anticancer research. Derivatives of this core structure have demonstrated significant antiproliferative activities against a panel of human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . The mechanism of action for related active compounds is associated with the induction of apoptosis, evidenced by the activation of key apoptotic markers. Furthermore, this spirocyclic system functions as a versatile scaffold for the design of dual EGFR/BRAFV600E inhibitors , which represent a promising strategy for overcoming resistance in cancer chemotherapy. Beyond oncology, the core scaffold has shown relevance in antiviral research. Specific 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as inhibitors of human coronavirus 229E replication , highlighting the scaffold's broad utility in antiviral drug development. The compound's potential extends to antimicrobial applications, as the thiazolidine nucleus is known for its wide spectrum of biological activities. The synthesis of this class of compounds is typically achieved via a one-pot multi-component reaction, involving the condensation of an appropriate ketone, an aromatic amine, and mercaptoacetic acid. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

7,8-dimethyl-1-thia-4-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NS/c1-8-3-4-10(7-9(8)2)11-5-6-12-10/h8-9,11H,3-7H2,1-2H3

InChI Key

ZHALJXPVSBQSKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1C)NCCS2

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

A combination of high-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, vibrational spectroscopy, and electronic circular dichroism would be essential to unambiguously determine the structure and stereochemistry of 7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane.

NMR spectroscopy would be the cornerstone of the structural analysis, providing detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen and carbon atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra would offer the initial overview of the number and types of protons and carbons present. The chemical shifts (δ) would indicate the electronic environment of each nucleus. For instance, protons and carbons adjacent to the nitrogen and sulfur heteroatoms would be expected to resonate at characteristic frequencies.

Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular framework. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the five-membered and six-membered rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) connections between protons and carbons, which is vital for piecing together the entire spirocyclic system.

The stereochemistry of the two methyl groups on the cyclohexane (B81311) ring could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, which would help in determining their relative orientation (cis or trans).

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-22.8 - 3.0m-
H-33.1 - 3.3m-
H-61.5 - 1.7m-
H-71.8 - 2.0m-
H-81.9 - 2.1m-
H-91.4 - 1.6m-
H-101.6 - 1.8m-
7-CH₃0.9 - 1.1d6.5 - 7.5
8-CH₃0.8 - 1.0d6.5 - 7.5

Table 2: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-245 - 55
C-350 - 60
C-5 (Spiro)60 - 70
C-630 - 40
C-735 - 45
C-835 - 45
C-925 - 35
C-1020 - 30
7-CH₃15 - 25
8-CH₃15 - 25

The cyclohexane ring in the spiro[4.5]decane system can exist in different chair and boat conformations. Variable temperature (VT) NMR studies would be instrumental in probing these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the conformational exchange might be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons, providing insights into the preferred conformation and the energy barriers associated with ring inversion.

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight and confirm the molecular formula of this compound (C₁₀H₁₉NS). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner, revealing details about its constituent parts.

Table 3: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺186.1311(Hypothetical)
[M+Na]⁺208.1130(Hypothetical)

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be expected in the 2800-3000 cm⁻¹ region. The C-N and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). The absence of certain bands, such as a strong C=O stretch, would confirm the absence of corresponding functional groups.

Table 4: Predicted Vibrational Spectroscopy Bands

Functional GroupWavenumber (cm⁻¹)Technique
C-H Stretch (Aliphatic)2850-2960IR, Raman
C-N Stretch1000-1250IR, Raman
C-S Stretch600-800IR, Raman

Since this compound contains multiple stereocenters (at the spiro carbon and carbons 7 and 8), it is a chiral molecule. Electronic Circular Dichroism (ECD) would be a powerful technique to determine its absolute configuration. The experimental ECD spectrum would be compared with the theoretically calculated spectra for the different possible stereoisomers. A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the molecule. This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The spatial arrangement and solid-state structure of this compound are crucial for understanding its chemical properties and potential applications. Techniques such as X-ray crystallography provide definitive evidence of its three-dimensional structure.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. mdpi.comunimi.it This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

Illustrative Crystallographic Data for a Related 1-Thia-4-azaspiro[4.5]decane Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.8629 (4)
b (Å) 10.5239 (6)
c (Å) 10.8252 (6)
α (°) 94.974 (5)
β (°) 106.378 (5)
γ (°) 107.169 (4)
V (ų) 806.89 (8)
Z 2

Note: Data is for 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one and is provided for illustrative purposes. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, including hydrogen bonding and van der Waals forces, are fundamental to the stability of the crystal structure.

Conformational Landscape and Dynamics

The flexibility of the constituent rings in this compound results in a complex conformational landscape. The molecule is not static but exists as an equilibrium of different conformers.

Investigation of Axial and Helical Chirality

Spiro compounds can exhibit unique forms of stereoisomerism, including axial and helical chirality, even in the absence of traditional chiral centers. rsc.orgrsc.orgwiley-vch.dewikipedia.org Axial chirality arises from the non-planar arrangement of four groups about a chiral axis. wiley-vch.dewikipedia.org In spiro systems, the chiral axis passes through the spiro carbon atom. If the substituents on each ring are arranged in a way that the molecule is non-superimposable on its mirror image, it will be chiral.

Reactivity Profiles and Reaction Mechanisms

Reactivity of the Thia-Aza Spirocycle

The thia-aza spirocycle is the most reactive portion of the molecule, featuring a nucleophilic sulfur atom and a basic secondary amine, both of which are susceptible to a variety of chemical transformations.

Reactions Involving the Sulfur Atom

The sulfur atom in the tetrahydrothiophene (B86538) ring behaves as a typical thioether. Its lone pairs of electrons make it nucleophilic and susceptible to oxidation and alkylation.

Oxidation: Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), are expected to yield the corresponding sulfoxide (B87167). ucla.edu Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. ucla.edu

Table 1: Predicted Oxidation Reactions of the Sulfur Atom

ProductOxidizing AgentConditionsExpected Yield
7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane-1-oxidem-CPBA (1 equiv.)CH₂Cl₂, 0 °C to rtHigh
This compound-1,1-dioxidem-CPBA (2 equiv.) or H₂O₂CH₂Cl₂, rtHigh

Alkylation: The nucleophilic sulfur atom can react with alkyl halides in an SN2 reaction to form a sulfonium (B1226848) salt. pearson.compearson.commasterorganicchemistry.comlibretexts.org This reaction introduces a positive charge on the sulfur atom, making the adjacent carbon atoms more susceptible to nucleophilic attack.

Table 2: Predicted Alkylation Reactions of the Sulfur Atom

ProductAlkylating AgentConditionsExpected Yield
1-Alkyl-7,8-dimethyl-1-thia-4-azaspiro[4.5]decanium halideAlkyl halide (e.g., CH₃I)Inert solvent (e.g., CH₃CN)Moderate to High

Reactions Involving the Nitrogen Atom

The secondary amine in the piperidine (B6355638) ring is a key reactive center, exhibiting both basic and nucleophilic properties. It is expected to undergo acylation and alkylation reactions readily.

Acylation: The nitrogen atom can act as a nucleophile and attack the carbonyl group of acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). libretexts.orglibretexts.orgunizin.orgyoutube.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 3: Predicted Acylation Reactions of the Nitrogen Atom

ProductAcylating AgentConditionsExpected Yield
4-Acyl-7,8-dimethyl-1-thia-4-azaspiro[4.5]decaneAcyl chloride (e.g., Acetyl chloride)Aprotic solvent, base (e.g., Pyridine)High

Alkylation: Similar to other secondary amines, the nitrogen atom can be alkylated by reaction with alkyl halides. researchgate.netodu.eduresearchgate.netacs.org This reaction can lead to the corresponding tertiary amine. Due to the increased steric hindrance around the nitrogen atom within the spirocyclic system, the reaction rate might be slightly lower compared to acyclic secondary amines.

Table 4: Predicted Alkylation Reactions of the Nitrogen Atom

ProductAlkylating AgentConditionsExpected Yield
4-Alkyl-7,8-dimethyl-1-thia-4-azaspiro[4.5]decaneAlkyl halide (e.g., Ethyl bromide)Polar aprotic solvent, base (e.g., K₂CO₃)Moderate to High

Reactions at the Spiro Carbon Center

The spiro carbon atom, being a quaternary carbon, is generally unreactive towards many chemical transformations due to steric hindrance and the absence of any leaving groups. However, under harsh conditions or with specific reagents, ring-opening reactions could potentially occur, although this is not a common reaction pathway for simple spirocycles. Reactions involving the spiro carbon would likely require the generation of a highly reactive intermediate, such as a carbocation or a radical, adjacent to the spiro center. nih.gov

Transformations of the Dimethyl-Substituted Decalin Ring

The dimethyl-substituted decalin ring is a saturated carbocyclic system and is therefore relatively inert. However, the tertiary hydrogens at the ring junctions and the methyl groups can be susceptible to oxidation under forcing conditions. The introduction of functional groups onto the decalin ring would be necessary to enable electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction Chemistry

Oxidation: The decalin ring can be oxidized under strong oxidizing conditions, potentially leading to the formation of alcohols, ketones, or dicarboxylic acids through C-H activation or ring cleavage. For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to the cleavage of the C-C bonds. orgsyn.orgresearchgate.netlibretexts.orgyoutube.comlibretexts.org

Reduction: As the decalin ring in this compound is already fully saturated, it is not susceptible to reduction under standard catalytic hydrogenation conditions. researchgate.net However, if functional groups such as ketones or esters were to be introduced onto the ring through oxidation, these could be subsequently reduced using appropriate reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The saturated decalin ring is not susceptible to electrophilic substitution in the same way that aromatic rings are. Electrophilic attack on the C-H bonds would require highly reactive electrophiles and would likely lead to a mixture of products. Electrophilic addition reactions would only be possible if unsaturation is introduced into the decalin ring. wikipedia.orgyoutube.com

Nucleophilic Substitution: The decalin ring itself is not prone to nucleophilic substitution. Such reactions would necessitate the prior introduction of a good leaving group, such as a halide or a tosylate, onto the ring. masterorganicchemistry.comresearchgate.net The stereochemistry of the decalin ring would play a significant role in the stereochemical outcome of any SN2 reactions.

Mechanistic Investigations of Key Reactions

The formation and transformation of the 1-thia-4-azaspiro[4.5]decane scaffold are governed by several intricate mechanistic pathways. These reactions are crucial for the synthesis of this and related spirocyclic systems, which are of significant interest due to their presence in various biologically active molecules.

Cascade Reactions and Spiroannulation Pathways

The construction of the 1-thia-4-azaspiro[4.5]decane core is often achieved through multi-component reactions that proceed via a cascade of bond-forming events. A primary and efficient method is the one-pot, three-component condensation. nih.gov This reaction typically involves a substituted cyclohexanone (B45756) (such as 3,4-dimethylcyclohexanone), an amine, and mercaptoacetic acid. nih.govnih.gov The process involves the initial formation of a Schiff base or imine from the ketone and the amine, which then undergoes cyclization with mercaptoacetic acid to yield the spiro-thiazolidinone ring system. nih.gov

Another significant spiroannulation strategy involves an iodine-initiated aminocyclization. researchgate.net This type of reaction can proceed through a 5-endo-trig cyclization mechanism, which efficiently constructs the azaspirocyclic ring. researchgate.net This pathway highlights the versatility of synthetic approaches to this spirocyclic system, utilizing different activation methods to induce the key ring-closing step.

Table 1: Key Spiroannulation Reactions

Reaction TypeKey ReactantsMechanism HighlightReference
Three-Component CondensationSubstituted Cyclohexanone, Amine, Mercaptoacetic AcidFormation of a Schiff base intermediate followed by cyclization. nih.govnih.gov
Iodine-Initiated AminocyclizationUnsaturated Amine Precursor5-endo-trig cyclization to form the azaspirane ring. researchgate.net

Catalyzed Transformations (e.g., Metal-Mediated Processes)

While extensive literature on metal-mediated processes for the this compound scaffold is not widely available, the use of reagents to promote key transformations is documented. Iodine, for instance, can be used to promote or initiate oxidative cyclization processes. researchgate.net In one described pathway, iodine is proposed to form a primary alkoxyl radical, which then proceeds through an intramolecular hydrogen abstraction to generate an α-aminoalkyl radical. researchgate.net This radical is subsequently oxidized in the reaction medium to an iminium salt, which is key to the cyclization process. researchgate.net Such iodine-promoted reactions represent an important class of mediated transformations for the synthesis of azaspirocyclic structures. researchgate.net

Role of Intermediates in Reaction Outcomes

The outcomes of reactions forming the 1-thia-4-azaspiro[4.5]decane skeleton are heavily dependent on the transient intermediates generated during the reaction cascade.

Schiff Bases/Imines : In the three-component synthesis, the formation of a Schiff base from the ketone and amine is the first critical step. nih.gov The reactivity of this imine intermediate dictates the subsequent nucleophilic attack by the thiol group of mercaptoacetic acid, leading to the formation of the thiazolidinone ring. nih.gov

Iminium Intermediates : In iodine-mediated reactions, the formation of an iminium intermediate is a pivotal event. researchgate.net This electrophilic species is readily attacked by an internal nucleophile, such as a hydroxyl group in a neighboring position, to complete the spirocyclization. researchgate.net The stability and reactivity of this iminium salt are crucial for the efficiency and selectivity of the ring-closing step. researchgate.net

Radical Intermediates : Pathways involving radical species, such as an α-aminoalkyl radical, have also been proposed. researchgate.net These radicals can be oxidized to the corresponding iminium ions, thereby linking radical-initiated processes to the ionic mechanisms that often conclude spiroannulation reactions. researchgate.net

Regio- and Stereoselectivity in Reactions

The presence of two methyl groups on the cyclohexane (B81311) ring at positions 7 and 8 introduces significant stereochemical complexity into the 1-thia-4-azaspiro[4.5]decane system. The control of regio- and stereoselectivity during its synthesis is therefore a critical challenge.

The relative configuration of the two methyl groups (cis or trans) in the starting 3,4-dimethylcyclohexanone (B1585827) will directly influence the stereochemistry of the final spirocyclic product. This can result in the formation of multiple diastereomers. The approach of the amine and subsequent cyclization can be influenced by the steric hindrance imposed by these methyl groups, potentially favoring the formation of one diastereomer over others.

Some synthetic routes are noted for their high stereoselectivity. For instance, certain formic acid-induced intramolecular conjugate azaspirocyclizations have been reported as highly efficient and stereoselective methods for constructing the 1-azaspirocyclic core. researchgate.net The stereochemical outcome in such reactions is often dictated by the transition state of the cyclization step, where the substituents on the cyclohexane ring guide the geometry of the ring closure to minimize steric interactions. However, detailed studies specifically quantifying the regio- and stereochemical outcomes for the 7,8-dimethyl substituted variant are limited in the available literature. The inherent chirality of the spirocenter adds another layer of complexity, making the development of enantioselective syntheses a key objective in this area.

Based on the conducted research, there is currently no publicly available scientific literature containing specific theoretical and computational chemistry studies for the compound “this compound”.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined. The required data from quantum chemical calculations (such as Density Functional Theory or ab initio methods) and molecular modeling and dynamics simulations for this specific molecule have not been published in the sources accessed.

While research exists for similar 1-thia-4-azaspiro[4.5]decane derivatives, the strict adherence to the specified compound, as per the instructions, prevents the inclusion of that data. Further research would be required to perform the necessary calculations and generate the data requested in the outline.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics

Prediction of Intermolecular Interactions

The prediction of intermolecular interactions is crucial for understanding how 7,8-dimethyl-1-thia-4-azaspiro[4.5]decane interacts with other molecules, which can influence its bulk properties and potential applications. While specific computational studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, general principles of computational chemistry allow for the prediction of its behavior.

The structure of this compound, with its nitrogen and sulfur heteroatoms and a non-planar spirocyclic framework, suggests the potential for various non-covalent interactions. These include:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The presence of heteroatoms introduces a dipole moment, leading to dipole-dipole interactions with other polar molecules.

Computational models, such as Density Functional Theory (DFT) and molecular dynamics simulations, would be instrumental in quantifying the strength and nature of these interactions with various solvents or biological macromolecules. The following table outlines the potential types of intermolecular interactions and the molecular features responsible.

Intermolecular Interaction TypeContributing Molecular Feature of this compound
Hydrogen Bond DonorSecondary Amine (N-H)
Hydrogen Bond AcceptorNitrogen Atom, Sulfur Atom
Van der Waals ForcesEntire Molecular Structure, especially the Alkyl Groups
Dipole-Dipole InteractionsPolarity induced by Nitrogen and Sulfur Heteroatoms

Reaction Pathway Analysis

Reaction pathway analysis through computational means allows for the exploration of potential chemical transformations of this compound, providing insights into its reactivity, stability, and the mechanisms of its formation or degradation.

Transition State Characterization and Energy Barrier Calculations

A hypothetical reaction and its predicted energetic profile are presented below:

Reaction StepDescriptionCalculated Energy Barrier (kcal/mol) - Hypothetical
N-AlkylationApproach of an electrophile (e.g., methyl iodide) to the nitrogen atom.15-25
S-OxidationOxidation of the sulfur atom by an oxidizing agent (e.g., hydrogen peroxide).10-20

Note: The energy barrier values are hypothetical and would require specific quantum mechanical calculations for accurate determination.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms that may be difficult to study experimentally. For this compound, this could involve modeling its synthesis, which is likely a multi-step process. For example, the formation of the thiazolidine (B150603) ring could be computationally modeled to understand the stereochemical outcomes and the role of catalysts. DFT calculations could map out the potential energy surface of the reaction, identifying intermediates and transition states, thus providing a detailed, step-by-step understanding of the mechanism.

Prediction of Reactivity Descriptors

Reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the chemical reactivity of molecules. For this compound, these descriptors can identify the most reactive sites for electrophilic and nucleophilic attacks.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy indicates the propensity to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy indicates the ability to accept electrons (electrophilicity). The nitrogen and sulfur atoms are expected to have significant contributions to the HOMO, making them likely sites for electrophilic attack.

Fukui Functions: These functions provide more detailed information about the local reactivity, indicating the most susceptible atomic sites for nucleophilic, electrophilic, and radical attacks.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index provide a general measure of the molecule's reactivity.

The following table summarizes key reactivity descriptors and their predicted implications for this compound.

Reactivity DescriptorPredicted Value/LocationImplication for Reactivity
HOMO EnergyRelatively highIndicates susceptibility to electrophilic attack, likely at the N or S atoms.
LUMO EnergyRelatively lowSuggests the possibility of accepting electrons in certain reactions.
Fukui Function (f-)Highest values on N and S atomsPredicts these sites as the most favorable for electrophilic attack.
Fukui Function (f+)Potentially highest on acidic protons or carbons adjacent to heteroatomsPredicts sites susceptible to nucleophilic attack.
Global HardnessModerateSuggests a balance between stability and reactivity.

Note: The predicted values and locations are based on general chemical principles and would need to be confirmed by specific computational calculations.

Analytical Methodologies for Complex Mixture Analysis

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for isolating "7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane" from complex sample constituents. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and performing quantitative analysis of non-volatile, thermally labile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of sulfur-containing heterocyclic compounds.

Method development for the purity and quantitative analysis of "this compound" would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the target compound from impurities and matrix components. Detection is commonly performed using a UV detector, typically in the range of 210-254 nm, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the analyte in an unknown sample is determined by interpolation from this curve. Method validation according to ICH guidelines would be essential to ensure linearity, accuracy, precision, and robustness.

Table 1: Illustrative RP-HPLC Parameters for Analysis of 1-thia-4-azaspiro[4.5]decane Analogs

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound," with its secondary amine and relatively high molecular weight, is not inherently volatile. Therefore, derivatization is a crucial step to increase its volatility and improve its chromatographic behavior, reducing peak tailing often associated with amines.

Common derivatization strategies for secondary amines include:

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group.

Acylation: Treatment with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable, volatile amide derivative.

Alkylation: Introduction of an alkyl group, for instance, through reaction with an alkyl halide.

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms. A temperature-programmed analysis is typically used to ensure the elution of the derivative within a reasonable time and with good peak shape. Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

Table 2: Common Derivatization Reagents for GC Analysis of Amines

Derivatization MethodReagentDerivative Formed
SilylationBSTFA, MSTFAN-Trimethylsilyl
AcylationTFAA, PFPAN-Trifluoroacetyl, N-Pentafluoropropionyl
AlkylationAlkyl HalidesN-Alkyl

Chiral Chromatography for Enantiomeric Separation

The spiro nature of "this compound" can give rise to chirality. As enantiomers often exhibit different biological activities, their separation and quantification are of paramount importance. Chiral chromatography is the most effective method for the direct separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated success in separating a broad range of chiral compounds, including spiro-heterocycles. researchgate.net

The mobile phase in chiral HPLC is typically a mixture of a non-polar organic solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the mobile phase composition and the specific CSP are critical for achieving baseline separation of the enantiomers. The elution order of the enantiomers can sometimes be reversed by changing the chiral selector or the mobile phase. Detection is usually carried out with a UV detector. A study on the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones demonstrated the effectiveness of amylose-based CSPs in resolving such spiro compounds. researchgate.net

Hyphenated Techniques for Structural Confirmation in Complex Matrices

For unambiguous identification and structural confirmation, especially in complex matrices where co-elution is a possibility, hyphenated techniques that couple a separation method with a powerful detection technique are indispensable.

GC-MS and LC-MS for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides a powerful tool for the identification of "this compound". The gas chromatograph separates the derivatized analyte from other components in the mixture. As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule. This fragmentation pattern can be used to confirm the structure of the compound and can be compared to spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For "this compound," LC-MS allows for its analysis without the need for derivatization. The compound is separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺. This allows for the determination of the molecular weight of the compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic product ion spectrum. For instance, the ESI-MS of a related compound, N‐(2‐Methyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]non‐4‐yl)‐2‐phenoxyacetamide, showed a prominent [M+H]⁺ peak at m/z 307. Current time information in Le Flore County, US.

Table 3: Mass Spectrometry Data for a Related 1-thia-4-azaspiro[4.5]decan-3-one Derivative

CompoundIonization ModeObserved m/zInterpretation
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one nih.govMass Spectrometry339, 341[M]⁺, [M+2]⁺
N‐[3‐Oxo‐1‐thia‐4‐azaspiro[4.4]non‐4‐yl]‐2‐phenoxyacetamide Current time information in Le Flore County, US.ESI+307[M+H]⁺

NMR-Based Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. While traditionally used for the analysis of pure compounds, modern NMR techniques can also be applied to the analysis of mixtures.

Quantitative NMR (qNMR): qNMR can be used to determine the concentration of "this compound" in a mixture without the need for an identical analytical standard of the compound. semanticscholar.orgnih.gov This is achieved by comparing the integral of a specific resonance of the target analyte to the integral of a known amount of an internal standard. The protons on the methyl groups at positions 7 and 8 would likely provide distinct and well-resolved signals in the ¹H NMR spectrum, making them suitable for quantification.

Analysis of Diastereomeric Mixtures: If "this compound" is synthesized as a mixture of diastereomers, NMR spectroscopy is the most powerful tool for determining the diastereomeric ratio. The different spatial arrangement of the atoms in diastereomers results in distinct chemical shifts for their corresponding nuclei. By integrating the signals of specific protons or carbons that are unique to each diastereomer, the relative proportion of each isomer in the mixture can be accurately determined. For example, in the ¹H NMR spectrum of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the methyl protons appear as a doublet at 0.88 ppm, and the methylene (B1212753) protons of the thiazolidinone ring appear as a singlet at 3.39 ppm. nih.gov In a diastereomeric mixture, one would expect to see separate sets of these signals for each diastereomer.

Table 4: Representative ¹H and ¹³C NMR Data for 1-thia-4-azaspiro[4.5]decan-3-one Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one nih.gov0.88 (d, 3H, CH₃), 1.24–1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20-7.32 (m, 4H, Ar-H)23.5–39.4 (cyclohexyl carbons), 43.8 (CH₂), 74.2 (spiro-C), 115.4–154.1 (Ar-C), 172.2 (C=O)
N‐(2,7‐Dimethyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]dec‐4‐yl)‐2‐phenoxyacetamide Current time information in Le Flore County, US.0.82 (d, 3H, C₇-CH₃), 1.39 (d, 3H, C₂-CH₃), 3.86 (q, 1H, C₂-H), 4.68 (s, 2H, OCH₂), 6.95-7.32 (m, 5H, Ar-H), 10.33 (s, 1H, NH)Not reported in detail

Advanced Detection and Quantification Methods

The precise detection and quantification of specific chemical entities within complex mixtures are paramount for various scientific disciplines. For a molecule such as this compound, which incorporates both sulfur and nitrogen within a unique spirocyclic framework, the development of advanced analytical methodologies is crucial for understanding its behavior and potential applications. This section explores prospective and established techniques that could be adapted for the sensitive detection and electrochemical characterization of this compound and its derivatives.

Development of Sensors and Probes for Compound Detection

The unique structural characteristics of this compound, namely the presence of a thioether and an amine within a spirocyclic system, offer several avenues for the development of selective sensors and probes. While specific sensors for this exact molecule are not extensively documented in publicly available literature, principles from related research on sulfur and nitrogen-containing heterocyclic compounds can be applied.

Fluorescent probes represent a highly sensitive method for the detection of specific analytes. A promising approach involves the use of nitrogen and sulfur co-doped carbon quantum dots (N,S-CQDs) or graphene quantum dots (GQDs). nih.gov These nanomaterials can be synthesized to exhibit strong fluorescence, which can be selectively quenched or enhanced in the presence of a target molecule. nih.gov The mechanism often relies on specific interactions, such as electron transfer or the formation of a non-fluorescent complex, between the quantum dots and the analyte. For this compound, the lone pair of electrons on the sulfur and nitrogen atoms could interact with the surface of the quantum dots, leading to a measurable change in fluorescence intensity. This "turn-off" or "turn-on" response could be calibrated for quantitative analysis. nih.gov

Another potential strategy involves the design of probes based on the inner filter effect (IFE). In this system, the fluorescence of a fluorophore (like N,S-GQDs) is quenched by an absorber whose absorption spectrum overlaps with the excitation or emission spectrum of the fluorophore. researchgate.net A chemical reaction or binding event involving the target analyte can disrupt this overlap, restoring fluorescence. A sensor for this compound could be conceptualized where the compound displaces a quencher molecule that is complexed with a fluorescent probe, leading to a "turn-on" signal.

Furthermore, the development of chemosensors that undergo a colorimetric or fluorometric change upon binding to the thioether or amine moiety is a viable direction. Such sensors often consist of a recognition unit (a receptor) that selectively binds the target analyte and a signaling unit (a chromophore or fluorophore) that reports the binding event. The design of a receptor with a cavity size and electronic properties complementary to this compound would be a critical step in developing such a sensor.

Sensor TypePrinciple of DetectionPotential Advantages
N,S-Doped Quantum Dots Fluorescence quenching or enhancement upon interaction with the analyte's sulfur and nitrogen atoms. nih.govHigh sensitivity, good photostability, and potential for ratiometric detection.
Inner Filter Effect (IFE) Probes Analyte disrupts the quenching of a fluorophore by an absorber, leading to a "turn-on" signal. researchgate.netHigh sensitivity and the potential for dual-mode (colorimetric and fluorescent) detection.
Chemosensors A receptor molecule selectively binds the analyte, causing a change in the optical properties of a linked chromophore or fluorophore.High selectivity can be achieved through rational receptor design.

Electrochemical Methods for Redox Characterization

Electrochemical methods offer a powerful toolkit for characterizing the redox properties of molecules like this compound. The thioether group is expected to be the primary electroactive center, susceptible to oxidation at a suitable potential.

Voltammetric techniques, such as cyclic voltammetry (CV), are fundamental for studying the redox behavior of electroactive species. A cyclic voltammogram of this compound would likely reveal an anodic peak corresponding to the oxidation of the sulfur atom. The potential at which this peak occurs would provide information about the ease of oxidation of the thioether in this specific molecular environment. The direct oxidation of thioethers at conventional electrodes, such as glassy carbon, often requires a significant overpotential. acs.org To overcome this, chemically modified electrodes (CMEs) can be employed. These electrodes are coated with a material that catalyzes the oxidation reaction, resulting in a lower oxidation potential and an enhanced current response. Materials such as metal oxides, conductive polymers, or nanomaterials can be used for this purpose. mdpi.com

For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be suitable. These methods are adept at measuring low concentrations of analytes by minimizing the background charging current. The peak height in a DPV or SWV experiment would be directly proportional to the concentration of this compound, allowing for its quantification.

The electrochemical behavior of sulfur-containing compounds can also be investigated at mercury electrodes, where they often form stable complexes with mercury. researchgate.net This interaction can be exploited for stripping voltammetry, a highly sensitive technique for trace analysis. In this method, the analyte is first preconcentrated onto the electrode surface at a specific potential, followed by a potential sweep to "strip" the analyte back into the solution, generating a large current signal.

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) is another powerful analytical approach. researchgate.netthermofisher.com This technique separates the components of a complex mixture, and the electrochemical detector provides a sensitive and selective signal for the electroactive analyte as it elutes from the column. For this compound, HPLC-ED would allow for its separation from other compounds and its quantification with high sensitivity.

Electrochemical TechniqueInformation ObtainedPotential Advantages for Analysis
Cyclic Voltammetry (CV) Redox potentials, reversibility of electron transfer.Provides fundamental information on the electrochemical behavior of the thioether group.
Differential Pulse Voltammetry (DPV) / Square-Wave Voltammetry (SWV) Quantitative determination of concentration.High sensitivity and low detection limits. researchgate.net
Chemically Modified Electrodes (CMEs) Catalysis of the oxidation reaction.Lower overpotentials, increased sensitivity, and improved selectivity. mdpi.com
Stripping Voltammetry Trace and ultra-trace level quantification.Extremely low detection limits due to the preconcentration step.
HPLC with Electrochemical Detection (HPLC-ED) Separation and quantification in complex mixtures.High selectivity and sensitivity for electroactive compounds. thermofisher.com

Role in Organic Synthesis and Potential in Material Science

Applications as a Synthetic Building Block

The distinct architecture of 7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane, featuring multiple functionalization points and stereocenters, makes it a valuable starting material for the synthesis of more complex molecular structures. Its utility as a synthetic building block is multifaceted, ranging from the construction of intricate polycyclic systems to its use as a core scaffold in combinatorial libraries and as a ligand in catalysis.

Precursor for the Construction of Fused and Bridged Polycyclic Systems

Spirocyclic compounds are recognized as valuable precursors for the synthesis of complex fused and bridged polycyclic systems due to their inherent conformational rigidity and three-dimensional structure. rsc.orgtandfonline.com The synthesis of such complex architectures is of significant interest in medicinal chemistry and natural product synthesis. While specific examples utilizing this compound are not extensively documented, the general strategies applied to similar spirocycles can be extrapolated.

Methodologies such as ring-closing metathesis, intramolecular cyclizations, and rearrangement reactions are commonly employed to transform spirocyclic frameworks into more elaborate polycyclic structures. rsc.org For instance, the nitrogen and sulfur atoms in the 1-thia-4-azaspiro[4.5]decane core can direct or participate in cyclization reactions, leading to novel heterocyclic cages. The dimethylcyclohexane ring provides a rigid anchor, influencing the stereochemical outcome of these transformations. The development of synthetic routes to convert spirocycles like this compound into fused or bridged systems is an active area of research, with the potential to unlock access to novel chemical space. nih.govnih.gov

Scaffold for Combinatorial Chemistry Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Spirocyclic scaffolds are particularly attractive for this purpose as they provide a rigid, three-dimensional framework that allows for the precise spatial orientation of appended functional groups. tandfonline.comnih.gov This is in contrast to more flexible linear molecules, offering a higher degree of structural diversity. researchgate.net

This compound is a prime candidate for a scaffold in combinatorial chemistry. The secondary amine in the thiazolidine (B150603) ring and the potential for functionalization on the cyclohexane (B81311) ring offer multiple points for diversification. By attaching various building blocks to these positions, large and diverse libraries of spiro-compounds can be generated. acs.org These libraries can then be screened for biological activity against a range of therapeutic targets. The inherent drug-like properties of the spirocyclic core, such as a high fraction of sp3-hybridized carbons, can also contribute to improved pharmacokinetic profiles of the library members. bldpharm.com

A study on the synthesis of a family of novel racemic spirocyclic scaffolds for parallel synthesis highlights the importance of such structures in exploring chemical space. These scaffolds, featuring orthogonal diversification points, allow for incremental changes in the orientation of diversity components. researchgate.net

Scaffold Feature Advantage in Combinatorial Chemistry
Rigid CoreConstrains the conformation of attached functionalities, reducing entropic penalties upon binding to a target.
Three-DimensionalityAllows for the exploration of a wider range of chemical space compared to flat aromatic scaffolds.
Multiple Diversification PointsEnables the generation of large and diverse chemical libraries from a single core structure.
High sp3 Carbon ContentOften correlates with improved solubility, metabolic stability, and other desirable drug-like properties.

Ligand in Organometallic Catalysis

Chiral spirocyclic ligands have emerged as a "privileged" class in asymmetric catalysis, demonstrating remarkable enantiocontrol in a wide array of metal-catalyzed reactions. researchgate.net Their rigidity, C2 symmetry in some cases, and the well-defined chiral environment they create around a metal center are key to their success. acs.org While specific catalytic applications of this compound have not been extensively reported, its structural features suggest significant potential in this area.

The nitrogen and sulfur atoms of the thia-aza moiety are excellent coordinating atoms for a variety of transition metals, including rhodium, iridium, palladium, and copper. researchgate.net The chirality of the spirocyclic backbone can be exploited to induce asymmetry in reactions such as hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. nih.gov The development of chiral spiro ligands has led to highly efficient catalysts for the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical and agrochemical industries. oup.com The modular nature of the this compound scaffold would allow for the synthesis of a range of ligands with tunable steric and electronic properties, further expanding their potential catalytic applications.

Supramolecular Assembly and Material Properties

The unique structural and electronic properties of this compound also make it an interesting candidate for applications in materials science, particularly in the fields of supramolecular chemistry and polymer science.

Investigation of Self-Assembly and Ordered Structures

Supramolecular assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the nitrogen and sulfur atoms) in this compound suggests its potential to participate in self-assembly processes. mdpi.com

The formation of ordered structures from spirocyclic building blocks can lead to materials with interesting properties, such as porosity and chirality. While the self-assembly of this specific compound is yet to be explored in detail, studies on related nitrogen and sulfur-containing heterocycles have demonstrated their ability to form complex supramolecular architectures. mdpi.com The rigid and well-defined geometry of the spirocyclic core could enforce a specific packing arrangement, leading to the formation of crystalline materials with potential applications in areas such as gas storage and separation.

Potential for Incorporation into Polymeric Materials

The incorporation of spirocyclic units into polymer backbones is a known strategy to enhance the thermal and mechanical properties of the resulting materials. researchgate.netlu.se The rigid and bulky nature of the spirocyclic moiety can restrict chain mobility, leading to an increase in the glass transition temperature (Tg) and improved dimensional stability. researchgate.net

This compound, with its reactive amine functionality, could be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyimides, or polyurethanes. The presence of the sulfur and nitrogen heteroatoms could also impart other desirable properties to the polymer, such as altered refractive index, improved adhesion, or the ability to coordinate with metal ions. openmedicinalchemistryjournal.comrsc.org Furthermore, the introduction of spirocycles into conjugated polymers has been shown to be a novel method for tuning their electronic and photophysical properties for applications in organic electronics. mdpi.comresearchgate.net

Polymer Property Potential Influence of this compound Incorporation
Glass Transition Temperature (Tg)Increase due to restricted polymer chain mobility.
Thermal StabilityPotential enhancement due to the rigid spirocyclic structure.
Mechanical PropertiesPossible improvement in stiffness and strength.
Optical PropertiesAlteration of refractive index and other optical characteristics.
AdhesionThe polar N-H and sulfur groups may improve adhesion to various substrates.

Exploration of Photophysical and Chiro-optical Properties of this compound for Functional Materials

A comprehensive review of available scientific literature reveals a significant gap in the characterization of this compound. At present, there are no published research findings detailing the photophysical and chiro-optical properties of this specific compound.

The investigation of a molecule's photophysical properties, such as its absorption and emission of light, and its chiro-optical properties, which relate to its interaction with polarized light, are fundamental to determining its potential for use in functional materials. These properties are crucial for applications in areas like optical data storage, display technologies, and sensors.

While the broader class of thia-azaspiro compounds has been a subject of interest in medicinal chemistry for developing new therapeutic agents, the specific exploration of this compound for its material science applications based on its optical characteristics has not been documented.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, is required to elucidate its photophysical and chiro-optical characteristics. Such studies would be the first step in assessing its viability for the development of novel functional materials. Without this foundational data, any discussion of its potential in this area remains speculative.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of spiro-N,S-heterocycles, including the 1-thia-4-azaspiro[4.5]decane core, has traditionally relied on multi-component reactions. For instance, the condensation of a ketone, an amine, and a sulfur-containing reagent is a common strategy. mdpi.comnih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to 7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane.

Green chemistry approaches are paramount in this endeavor. mdpi.comjocpr.com The exploration of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields, a strategy that has proven effective for other spiro heterocycles. rsc.orgresearchgate.netbohrium.com Furthermore, the use of biodegradable and reusable media, such as natural deep eutectic solvents (NDES), presents an environmentally benign alternative to conventional organic solvents. rsc.org The development of catalytic methods, potentially using nanocatalysts, could also enhance the atom economy and sustainability of the synthesis. bohrium.com A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Potential Green Synthetic Routes for this compound

Synthetic Method Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Reduced reaction times, higher yields, increased efficiency. rsc.orgresearchgate.netbohrium.com Optimization of microwave parameters (temperature, time, power) for the specific reactants.
Natural Deep Eutectic Solvents (NDES) Biodegradable, reusable, and environmentally friendly reaction media. rsc.org Screening of different choline (B1196258) chloride-based NDES for optimal solubility and reactivity.
Nanocatalysis High catalytic activity, ease of recovery and reusability, high atom economy. bohrium.com Development of novel nanocatalysts for the one-pot synthesis of the target compound.

Exploration of Underutilized Reactivity Modes

The reactivity of the 1-thia-4-azaspiro[4.5]decane scaffold is largely centered around the thiazolidinone carbonyl group when present. mdpi.comtandfonline.com However, the core structure of this compound offers several sites for chemical modification that remain largely unexplored. Future studies should aim to elucidate and exploit the reactivity of the nitrogen and sulfur heteroatoms, as well as the cyclohexane (B81311) ring.

For example, the secondary amine within the thiazolidine (B150603) ring could be a nucleophilic center for various transformations, including alkylation, acylation, and arylation, to introduce diverse functionalities. The sulfur atom, while relatively inert in a thioether linkage, could potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. Additionally, the dimethylcyclohexane ring could be a target for stereoselective functionalization, leading to a range of diastereomeric analogs. The exploration of cycloaddition reactions involving the thiazolidine ring could also lead to the synthesis of novel, more complex heterocyclic systems. nih.gov

Advanced Studies in Chiral Recognition and Asymmetric Induction

The presence of multiple stereocenters in this compound, including the spiro carbon and the two methyl-substituted carbons on the cyclohexane ring, makes it an excellent candidate for studies in chiral recognition and asymmetric induction. The defined three-dimensional arrangement of substituents could enable it to act as a chiral ligand or auxiliary in asymmetric synthesis. wikipedia.orgmsu.edu

Future research should focus on the synthesis of enantiomerically pure forms of this compound. This would allow for the investigation of its ability to selectively bind to other chiral molecules, a crucial aspect of drug action and chiral separation technologies. Furthermore, its application as a chiral auxiliary in reactions such as aldol (B89426) additions or Diels-Alder reactions could be explored to induce stereoselectivity in the formation of new chiral centers. wikipedia.org The inherent chirality of the nitrogen and sulfur atoms in certain derivatives could also be investigated, as stable chiral centers at these heteroatoms have been reported in other systems. libretexts.orglibretexts.org

Theoretical Prediction of Novel Properties and Applications

Computational chemistry and theoretical modeling offer powerful tools to predict the properties and potential applications of novel compounds, thereby guiding experimental efforts. nih.govjournament.combarbatti.org For this compound, density functional theory (DFT) calculations could be employed to predict its electronic and spectroscopic properties, such as its NMR and infrared spectra. mdpi.com

These theoretical studies could also be used to explore its potential as a scaffold in drug design by predicting its binding affinity to various biological targets. For example, the 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified as a versatile structure for antiviral drug development. nih.gov Computational docking studies could reveal potential interactions between this compound and viral proteins. Furthermore, theoretical calculations can help in understanding the thermodynamic and kinetic aspects of potential synthetic routes, aiding in the design of more efficient syntheses. nih.gov

Design of Analogs for Fundamental Chemical Property Studies

The systematic design and synthesis of analogs of this compound can provide valuable insights into its structure-property relationships. eurekaselect.comchemrxiv.org By modifying the substituents on both the thiazolidine and cyclohexane rings, researchers can tune the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic character.

For instance, replacing the methyl groups with other alkyl or aryl groups could systematically alter the steric and electronic environment of the molecule. nih.gov The introduction of functional groups capable of hydrogen bonding or other non-covalent interactions could also be explored. A comparative study of the properties of these analogs would provide a deeper understanding of how the molecular structure influences its chemical behavior and potential applications. This knowledge is crucial for the rational design of new molecules with tailored properties for specific applications in medicinal chemistry or materials science. A list of key compound names mentioned in this article is provided in Table 2.

Table 2: Mentioned Compound Names

Compound Name
This compound
1-thia-4-azaspiro[4.5]decan-3-one
N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide
(Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.